molecular formula C17H14Cl2N4S B12031662 2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 618880-25-4

2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12031662
CAS No.: 618880-25-4
M. Wt: 377.3 g/mol
InChI Key: XJZXXOZTGZYSFB-UHFFFAOYSA-N
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Description

2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring, along with the pyridine moiety, makes this compound particularly interesting for various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting thiosemicarbazide with 3,4-dichlorobenzyl chloride to form 2-(3,4-dichlorobenzyl)hydrazinecarbothioamide.

    Allylation and Pyridine Introduction: The allyl group is introduced through an allylation reaction, and the pyridine moiety is incorporated via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the combination of its allyl, dichlorobenzyl, and pyridine groups, which confer distinct chemical and biological properties.

Properties

CAS No.

618880-25-4

Molecular Formula

C17H14Cl2N4S

Molecular Weight

377.3 g/mol

IUPAC Name

2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C17H14Cl2N4S/c1-2-9-23-16(15-5-3-4-8-20-15)21-22-17(23)24-11-12-6-7-13(18)14(19)10-12/h2-8,10H,1,9,11H2

InChI Key

XJZXXOZTGZYSFB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3

Origin of Product

United States

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